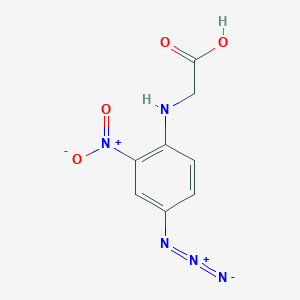

N-(4-Azido-2-nitrophenyl)glycine

Description

Structure

3D Structure

Properties

CAS No. |

38873-75-5 |

|---|---|

Molecular Formula |

C8H7N5O4 |

Molecular Weight |

237.17 g/mol |

IUPAC Name |

2-(4-azido-2-nitroanilino)acetic acid |

InChI |

InChI=1S/C8H7N5O4/c9-12-11-5-1-2-6(10-4-8(14)15)7(3-5)13(16)17/h1-3,10H,4H2,(H,14,15) |

InChI Key |

FHUYBHRAWRYYBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCC(=O)O |

Origin of Product |

United States |

The Landscape of Biomolecular Investigation: Contextualizing Photoaffinity Probes

Photoaffinity labeling is a powerful technique used to identify and characterize the binding partners of small molecules or other biomolecules. grafiati.com The fundamental principle involves a ligand that, upon photoactivation, forms a highly reactive intermediate capable of covalently bonding to its interacting target protein. This process effectively creates a permanent "snapshot" of the binding event, allowing for the subsequent identification and analysis of the labeled biomolecule.

These molecular tools are ingeniously designed with three key components: a recognition element that directs the probe to a specific biological target, a photoreactive group that can be triggered by light to form a covalent bond, and often a reporter tag (like a radioactive isotope or a fluorescent dye) to facilitate detection and isolation of the labeled target. grafiati.com The ability to capture transient and non-covalent interactions makes photoaffinity probes indispensable for studying a wide range of biological processes, from enzyme-substrate interactions to receptor-ligand binding.

The Heart of the Probe: the Aryl Azide Moiety

At the core of many photoaffinity probes, including N-(4-Azido-2-nitrophenyl)glycine, lies the aryl azide (B81097) group. This functional group is particularly well-suited for its role as a photo-crosslinker due to a unique combination of properties. Aryl azides are relatively stable in the dark and under typical physiological conditions, minimizing non-specific reactions. However, upon irradiation with UV or visible light, they undergo photolysis, extruding a molecule of nitrogen gas to generate a highly reactive nitrene intermediate. rsc.orgrsc.org

This photogenerated nitrene is the key to covalent bond formation. It is a highly reactive species that can readily insert into a variety of chemical bonds commonly found in proteins, such as C-H and N-H bonds, or add to double bonds. nih.gov This broad reactivity profile increases the likelihood of successfully labeling the target protein. Furthermore, the absorption wavelength required for activating many aryl azides can be tuned by modifying the aromatic ring with substituents, allowing for some degree of control over the photoactivation process to minimize potential damage to biological samples. rsc.org

A Legacy of Discovery: the Evolution of 4 Azido 2 Nitrophenyl Derivatives in Photoaffinity Labeling

General Synthetic Routes to 4-Azido-2-nitrophenyl Scaffolds

The synthesis of 4-azido-2-nitrophenyl scaffolds typically begins with a commercially available fluoronitrobenzene derivative. A common starting material is 4-fluoro-3-nitroaniline (B182485) or a similar structure. The synthesis of these scaffolds often involves a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by an azide group. This transformation is typically achieved by reacting the fluoronitrobenzene with sodium azide in a suitable solvent like dimethylformamide (DMF) or acetone. The presence of the nitro group ortho to the fluorine atom activates the ring for this substitution.

Another approach involves the diazotization of an amino group at the 4-position of a 2-nitroaniline (B44862) derivative, followed by treatment with sodium azide. This method provides an alternative route to the desired azido (B1232118) functionality. The resulting 4-azido-2-nitrophenyl core is a versatile intermediate that can be further modified. For instance, the nitro group can be reduced to an amine, which can then be derivatized to introduce other functional groups.

Targeted Synthesis of N-(4-Azido-2-nitrophenyl)glycine

The specific synthesis of this compound involves the reaction of a 4-azido-2-nitrophenyl precursor with glycine (B1666218) or a glycine derivative. A frequently used starting material is 4-fluoro-1-nitro-2-azidobenzene. In a typical procedure, this compound is reacted with the amino group of glycine in a nucleophilic aromatic substitution reaction. The reaction is generally carried out in the presence of a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrofluoric acid that is formed as a byproduct. The solvent of choice is often a polar aprotic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO).

An alternative method involves the use of 4-azido-1-fluoro-2-nitrobenzene, which is condensed with the amino group of glycine. This reaction leads to the formation of the desired this compound product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to ensure completion.

Strategies for Peptide and Protein Conjugation with 4-Azido-2-nitrophenyl Moieties

The 4-azido-2-nitrophenyl group is a valuable tool for photoaffinity labeling, a technique used to identify and study binding sites in proteins and other biomolecules. nih.govnih.gov This group is chemically stable in the dark but becomes highly reactive upon exposure to UV light, forming a reactive nitrene intermediate that can covalently bind to nearby molecules.

Amidation and Esterification Approaches for Glycine Linkage

The glycine portion of this compound provides a convenient handle for conjugation to peptides and proteins. The carboxylic acid group of the glycine can be activated to form an amide bond with free amino groups (such as the N-terminus or the side chain of lysine (B10760008) residues) on a target peptide or protein. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in combination with N-hydroxysuccinimide (NHS), are commonly employed to facilitate this reaction.

Alternatively, the glycine moiety can be linked via an ester bond. For example, the carboxyl group of this compound can be esterified with a hydroxyl group on a target molecule. This approach is less common for protein conjugation but can be useful for linking to other types of molecules.

Incorporation of Azido-Functionalized Amino Acids into Peptides

An alternative to post-synthetic modification is the direct incorporation of azido-functionalized amino acids during peptide synthesis. Unnatural amino acids containing an azido group, such as 4-azido-L-phenylalanine, can be used in solid-phase peptide synthesis (SPPS). researchgate.netmedchemexpress.com This method allows for the site-specific placement of the azido group within the peptide sequence. The azido group is stable to the conditions used in both Fmoc and Boc peptide synthesis protocols. peptide.com

Furthermore, metabolic labeling strategies can be used to incorporate azido-functionalized amino acids into proteins in living cells. For example, azidohomoalanine can be used as a surrogate for methionine and incorporated into proteins by the cell's natural translational machinery. nih.govnih.gov This allows for the in vivo labeling of proteins with azido groups.

Derivatization Techniques for Enhancing Probe Functionality

The versatility of the this compound scaffold can be expanded through various derivatization techniques, enhancing its utility as a molecular probe.

Integration with Bioorthogonal Click Chemistry (e.g., Alkyne-Azide Cycloaddition)

The azide group on the N-(4-azido-2-nitrophenyl) moiety is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). peptide.commdpi.comnih.gov This reaction is highly specific, efficient, and biocompatible, allowing for the covalent linkage of the azido-containing probe to a molecule containing a terminal alkyne. nih.gov

This bioorthogonal reaction enables a two-step labeling strategy. First, the this compound-conjugated biomolecule is introduced into a biological system. After photo-crosslinking, the azide group can be selectively reacted with an alkyne-functionalized reporter molecule, such as a fluorophore, biotin (B1667282) tag, or affinity probe. medchemexpress.com This allows for the detection, visualization, or purification of the cross-linked biomolecules. The strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative, copper-free click chemistry approach that is particularly useful in living systems where copper toxicity is a concern. nih.gov

Design of Cleavable Linkers for Label Transfer

The utility of this compound is significantly enhanced when it is incorporated into advanced probes featuring cleavable linkers. These linkers allow for the transfer of a label from the probe to its binding partner only under specific, controlled conditions, which is essential for reducing background signals and identifying transient or weak interactions. The design of these linkers is critical and is typically tailored to exploit the unique chemical or enzymatic environment of the biological system under study. nih.gov

Two predominant strategies for cleavable linker design are protease-sensitive linkers and disulfide linkers.

Protease-Sensitive Linkers: These linkers are composed of short peptide sequences that are recognized and cleaved by specific proteases. nih.gov This approach is widely used in designing probes for targeted release within cells, particularly within lysosomes where proteases like cathepsins are abundant. mdpi.com For instance, a well-established linker contains the dipeptide sequence valine-citrulline (Val-Cit), which is efficiently cleaved by cathepsin B. mdpi.com Another common sequence is Gly-Phe-Leu-Gly (GFLG), also a substrate for cathepsin B. biosyn.com By incorporating this compound into such a peptide sequence, a probe can be constructed that, upon entering a target cell and encountering the specific protease, releases a fragment containing the photo-reactive group.

Disulfide Linkers: This class of linkers relies on the presence of a disulfide bond (-S-S-), which is stable in the oxidizing extracellular environment but is readily cleaved in the reducing environment inside a cell, such as the cytoplasm. nih.gov This cleavage is mediated by abundant intracellular thiols like glutathione. A dithiocyclopeptide linker, for example, can be engineered to contain an intramolecular disulfide bond. biosyn.comresearchgate.net A conjugate of this compound could be attached to a targeting moiety (like an antibody or peptide) via such a disulfide linker, ensuring that the photo-reactive portion is only released after internalization.

Table 1: Examples of Cleavable Linker Designs

| Linker Type | Cleavage Trigger | Example Sequence/Structure | Target Environment/Enzyme | Citation |

|---|---|---|---|---|

| Protease-Sensitive | Enzymatic Hydrolysis | Valine-Citrulline (Val-Cit) | Cathepsin B (Lysosomes) | mdpi.com |

| Protease-Sensitive | Enzymatic Hydrolysis | Glycine-Phenylalanine-Leucine-Glycine (GFLG) | Cathepsin B (Lysosomes) | biosyn.com |

| Protease-Sensitive | Enzymatic Hydrolysis | Proline-Leucine-Glycine (PLG) | Matrix Metalloproteases (MMPs) | biosyn.com |

| Disulfide | Reduction | Dithiocyclopeptide | Cytosol (Glutathione) | nih.govresearchgate.net |

Development of Radiolabeled and Fluorescent 4-Azido-2-nitrophenyl Probes

To visualize and quantify the interactions captured by this compound conjugates, the probes must be equipped with a detectable reporter group. This is typically achieved by developing radiolabeled or fluorescent versions of the probes.

Radiolabeled Probes

Radiolabeling allows for highly sensitive detection and is a cornerstone of nuclear medicine imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). mdpi.com The development of radiolabeled probes based on the 4-azido-2-nitrophenyl scaffold involves the incorporation of a radionuclide. The choice of radionuclide and the labeling strategy are critical for the probe's performance. nih.govresearchgate.net

Common approaches include:

Use of Bifunctional Chelators: This is a prevalent strategy for labeling with metallic radionuclides. nih.gov A chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is covalently attached to the probe. core.ac.uk This chelator can then form a stable complex with a radiometal. For example, DOTA is used to chelate isotopes like Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for radionuclide therapy. researchgate.netcore.ac.uk

Prosthetic Groups and Direct Labeling: Non-metallic isotopes like Fluorine-18 (¹⁸F), a widely used PET isotope, are typically incorporated via a prosthetic group or by direct labeling of a suitable precursor molecule. mdpi.comnih.gov For radiohalogens like Astatine-211 (²¹¹At), a powerful alpha-emitter for targeted therapy, labeling can be achieved by reacting it with a precursor containing a tributylstannyl group. researchgate.net

Table 2: Radionuclides and Labeling Strategies for Probe Development

| Radionuclide | Imaging Modality | Common Labeling Strategy | Chelator/Prosthetic Group Example | Citation |

|---|---|---|---|---|

| ⁶⁸Ga | PET | Bifunctional Chelator | DOTA, NOTA | mdpi.comcore.ac.uk |

| ¹⁸F | PET | Prosthetic Group/Direct | Fluoroethylation | mdpi.comnih.gov |

| ⁹⁹ᵐTc | SPECT | Bifunctional Chelator | BAT (bis(aminoethanethiol)) | mdpi.com |

| ¹¹¹In | SPECT/Therapy | Bifunctional Chelator | DOTA | nih.govresearchgate.net |

| ¹⁷⁷Lu | SPECT/Therapy | Bifunctional Chelator | DOTA | nih.govresearchgate.net |

| ²¹¹At | Therapy (Alpha) | Direct Labeling | Stannyl Precursor | researchgate.net |

Fluorescent Probes

Fluorescent probes enable real-time visualization of molecular events in living cells with high spatial resolution. The 4-azido-2-nitrophenyl group can be integrated into fluorescent probes where its chemical properties are exploited to create "turn-on" sensors. researchgate.net

A key strategy is based on the reduction of the azide group. Many fluorophores are designed in a way that their fluorescence is initially "quenched" or silenced. The reduction of an azide group to an amine (-NH₂) can restore the electronic conjugation of the fluorophore, leading to a dramatic increase in fluorescence emission. researchgate.net For example, probes have been developed where the azide moiety on a rhodamine or coumarin (B35378) scaffold keeps the molecule in a non-fluorescent, spirocyclic form. Upon reduction of the azide, the ring opens, restoring the conjugated system and "turning on" the fluorescence. researchgate.net This azide-reduction strategy is a versatile method for creating probes that signal the presence of specific reducing agents, such as hydrogen sulfide (B99878) (H₂S), in biological systems. researchgate.net Similarly, the nitro group can also act as a fluorescence quencher, and its reduction can be used as an alternative mechanism for designing turn-on probes.

Table 3: Design Principles for Fluorescent Azido-Probes

| Probe Principle | Activation Mechanism | Fluorophore Scaffold Example | Result | Citation |

|---|---|---|---|---|

| Azide as Quencher | Reduction of azide (-N₃) to amine (-NH₂) | Rhodamine | Fluorescence "Turn-On" | researchgate.net |

| Azide as Quencher | Reduction of azide (-N₃) to amine (-NH₂) | Coumarin | Fluorescence "Turn-On" | researchgate.net |

| Azide as Quencher | Reaction with phosphines | Hemicyanine | Fluorescence "Turn-On" | rsc.org |

Photolytic Activation of Aryl Azides: Formation of Nitrene Intermediates

The fundamental process underpinning the utility of the 4-azido-2-nitrophenyl group is the photolytic decomposition of the azide. Aryl azides are photochemically labile and, upon irradiation with ultraviolet (UV) or, in some cases, visible light, they undergo rapid decomposition. nih.govwikipedia.org The primary event is the extrusion of a molecule of nitrogen gas (N₂), a thermodynamically favorable process that results in the formation of a highly reactive and electron-deficient intermediate known as a nitrene. wikipedia.orgresearchgate.netrsc.org

Characterization of Singlet and Triplet Nitrene States and Their Reactivity Profiles

The nitrene intermediate generated from photolysis is not a single species but can exist in two distinct electronic spin states: a singlet state and a triplet state. nih.govwikipedia.org These states have different electron configurations, stabilities, and, crucially, different chemical reactivities.

Singlet Nitrene : In the singlet state, the two non-bonding electrons on the nitrogen atom are spin-paired in the same orbital. This state is typically higher in energy and more reactive than the triplet state. numberanalytics.comquora.com Singlet nitrenes are known to undergo reactions in a concerted manner, such as insertion into C-H and N-H bonds and stereospecific addition to double bonds to form aziridines. wikipedia.orgegyankosh.ac.in

Triplet Nitrene : The triplet state is generally the ground state or lower energy form for most nitrenes. quora.compurdue.edu In this state, the two non-bonding electrons occupy different orbitals and have parallel spins, consistent with Hund's rule. wikipedia.org The triplet nitrene behaves like a diradical and its reactions are typically stepwise. nih.gov Its primary modes of reaction include hydrogen atom abstraction from the solvent or substrate and non-stereospecific addition to alkenes. egyankosh.ac.inrsc.org

Direct photolysis of an aryl azide typically produces an initial singlet nitrene, which can then undergo intersystem crossing (ISC) to the more stable triplet state. nih.govpurdue.edu The rate of this conversion can be very fast, meaning that both singlet and triplet reactivity can be observed. The energy gap between the singlet and triplet states can be small in some aryl nitrenes, allowing for interconversion at room temperature. wikipedia.org The specific reactivity observed often depends on the lifetime of each state and the nature of the surrounding chemical environment.

| Feature | Singlet Nitrene | Triplet Nitrene |

| Spin State | Paired non-bonding electrons | Unpaired non-bonding electrons |

| Relative Energy | Generally higher energy (excited state) | Generally lower energy (ground state) quora.com |

| Reactivity | Highly reactive, electrophilic aakash.ac.in | Less reactive than singlet, diradical character nih.gov |

| Primary Reactions | Concerted C-H/N-H insertion egyankosh.ac.inwikipedia.org, Stereospecific cycloaddition aakash.ac.in | Hydrogen atom abstraction egyankosh.ac.inrsc.org, Stepwise cycloaddition |

| Reaction Mechanism | Concerted, retains stereochemistry wikipedia.orgwikipedia.org | Stepwise, radical mechanism, loss of stereochemistry wikipedia.orgnih.gov |

Mechanisms of Covalent Labeling and Cross-linking with Biological Macromolecules

The high reactivity of the photogenerated nitrene is harnessed in photoaffinity labeling to create covalent bonds with amino acid residues of a target protein. The primary mechanisms for this labeling are insertion and addition reactions.

A key reaction of singlet nitrenes is their ability to insert directly into single bonds, most notably carbon-hydrogen (C-H) bonds. numberanalytics.comwikipedia.org This provides a powerful tool for labeling even relatively inert portions of a biological macromolecule, such as the aliphatic side chains of amino acids like leucine, isoleucine, and valine, or the aromatic rings of phenylalanine and tyrosine. libretexts.org The insertion of the nitrene into a C-H bond forms a new C-N bond, resulting in a stable amine or amide linkage. egyankosh.ac.in These insertion reactions are generally concerted and proceed with retention of the stereochemistry at the carbon atom. wikipedia.org The general reactivity order for C-H insertion is tertiary > secondary > primary C-H bonds, due to the relative stability of the transition states. egyankosh.ac.in

Nitrenes are highly electrophilic and readily react with nucleophiles. aakash.ac.inchempedia.info Protein side chains offer a variety of nucleophilic groups, including the amine groups of lysine, the thiol group of cysteine, and the hydroxyl groups of serine and threonine. However, for aryl nitrenes, a significant reaction pathway involves a unimolecular rearrangement prior to intermolecular reaction. nih.gov The photogenerated aryl nitrene can undergo ring expansion to form a highly strained and electrophilic seven-membered ring intermediate called a dehydroazepine (or ketenimine). chempedia.inforesearchgate.net This intermediate is exceptionally reactive towards nucleophiles. It is readily attacked by amine groups (e.g., from lysine residues) and other nucleophilic residues on a protein surface, leading to a stable covalent adduct. chempedia.info Nitrenes can also undergo cycloaddition reactions with double bonds, such as those in the aromatic rings of tryptophan, tyrosine, and phenylalanine, to form aziridine (B145994) derivatives. aakash.ac.invaia.com

Influence of Photolysis Conditions and Environmental Factors on Reaction Pathways

The outcome of the photolabeling experiment can be significantly influenced by the experimental conditions under which photolysis is performed.

Wavelength and Light Source : The photodecomposition of azides typically requires UV light, often below 300 nm. rsc.org However, the nitro-substituent on the phenyl ring can shift the absorption to longer, less damaging wavelengths. nih.gov The use of specific light sources and filters is critical to ensure activation of the azide without causing photodamage to the biological sample.

Solvent and Protic Environment : The nature of the solvent can dictate the fate of the nitrene. In protic solvents like water, triplet nitrenes can readily abstract hydrogen atoms to form an amino group, effectively quenching the reactive species and reducing labeling efficiency. rsc.orgrsc.org

Presence of Oxygen : Molecular oxygen, which exists in a triplet ground state, can intercept and quench the triplet nitrene, potentially leading to undesired side reactions and reducing the yield of covalent cross-linking. Therefore, experiments are often conducted in deoxygenated solutions.

Triplet Sensitizers : It is possible to selectively generate the triplet nitrene, even if it's not the initial product of direct photolysis. This can be achieved by using a triplet photosensitizer, a molecule that absorbs light, crosses to its triplet state, and then transfers its energy to the azide, promoting it directly to the triplet nitrene state. nih.gov This allows for the study of triplet-specific reactivity.

The interplay of these factors determines the efficiency and specificity of the covalent labeling.

Applications of N 4 Azido 2 Nitrophenyl Glycine in Elucidating Biomolecular Interactions and Functions

Mapping Ligand-Binding Sites in Receptors and Enzymes

Photoaffinity labeling with probes derived from N-(4-azido-2-nitrophenyl)glycine is a robust method for covalently tagging ligand-binding sites in complex biological systems. By designing probes that mimic natural ligands, researchers can irreversibly link the probe to its target receptor or enzyme, enabling subsequent identification of the specific binding domain or even the precise amino acids involved in the interaction.

Identification of Binding Domains for Steroid Hormones and Analogs

Derivatives of N-(4-azido-2-nitrophenyl) have been synthesized to investigate the binding domains of steroid hormone receptors. In one study, photoactivatable analogs of 5α-dihydrotestosterone were created by attaching a (4-azido-2-nitrophenyl)amino group to the steroid scaffold via spacer arms of varying lengths. These probes were then used in competitive binding assays with purified human sex hormone-binding globulin and the cytosolic androgen receptor from rat ventral prostate. The results demonstrated that the binding affinity was influenced by the length of the spacer connecting the steroid to the photoreactive group. Such probes are instrumental in mapping the ligand-binding pockets of these critical receptors, providing insights into hormone-receptor recognition and signaling.

Characterization of Substrate and Inhibitor Interaction Sites (e.g., Prolyl 4-Hydroxylase, ER α-Glucosidases, Mitochondrial Phosphate (B84403) Carrier)

The versatility of the azido-nitrophenyl group allows for its attachment to various molecules to probe a wide range of enzymes.

Prolyl 4-Hydroxylase: A peptide-based photoaffinity label, N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5, was synthesized to identify the peptide binding site of prolyl 4-hydroxylase. nih.gov This probe acts as a substrate for the enzyme and, upon photoactivation, leads to its inactivation. nih.gov Labeling was found to be specific to the α-subunit of the enzyme, effectively blocking the peptide substrate binding site without interfering with the binding sites for other cofactors like Fe²⁺ and 2-oxoglutarate. nih.gov

ER α-Glucosidases: While photoaffinity labeling is a widely used technique for identifying enzyme active sites, specific studies employing this compound or its direct derivatives to characterize Endoplasmic Reticulum (ER) α-glucosidases are not prominently featured in available research. The characterization of these enzymes often relies on inhibitors that act as structural mimetics of their natural substrates. nih.gov

Mitochondrial Phosphate Carrier: To study the mitochondrial phosphate carrier, a photoreactive analog of phosphate, 4-azido-2-nitrophenyl phosphate (ANPP), was developed. nih.gov In the absence of light, ANPP acts as a competitive inhibitor of phosphate transport. nih.gov Upon irradiation, it binds covalently and irreversibly to the carrier protein. nih.gov Protection against this irreversible inactivation by the presence of excess phosphate confirmed that ANPP targets the substrate-binding site of the carrier. nih.gov Further studies showed that in inside-out submitochondrial particles, ANPP specifically labels two peptides, one of which was identified as the phosphate carrier protein. nih.gov

Analysis of Competitive Binding Phenomena

A key aspect of validating a photoaffinity label is demonstrating its specific interaction with the intended target site. This is often achieved through competitive binding experiments.

In studies with prolyl 4-hydroxylase, the light-induced inactivation of the enzyme by the N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5 probe was effectively prevented by the addition of an excess of the unlabeled (Pro-Pro-Gly)5 peptide substrate, confirming they compete for the same binding site. nih.gov Similarly, for the mitochondrial phosphate carrier, the irreversible binding of 4-azido-2-nitrophenyl phosphate (ANPP) was significantly reduced when mitochondria were incubated with high concentrations of phosphate during photoirradiation. nih.gov In the dark, ANPP was shown to be a competitive inhibitor of both the mitochondrial phosphate carrier (Ki of 3.2 mM) and the F1-ATPase (Ki of 60 µM), further demonstrating its interaction at the substrate binding sites. nih.govnih.gov Another derivative, N-(4-azido-2-nitrophenyl)-2-aminoethylsulfonate (NAP-taurine), was used to label the anion exchange system in red blood cells, where high chloride concentrations competed with the probe, indicating they vie for the same modifier site. nih.gov

| Target Protein | Photoaffinity Probe | Competitive Ligand | Key Finding |

| Prolyl 4-Hydroxylase | N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5 | (Pro-Pro-Gly)5 | Competition prevents photoinactivation, confirming binding at the peptide substrate site. nih.gov |

| Mitochondrial Phosphate Carrier | 4-Azido-2-nitrophenyl phosphate (ANPP) | Phosphate | Competition reduces covalent labeling and protects against inactivation. nih.gov |

| Mitochondrial F1-ATPase | 4-Azido-2-nitrophenyl phosphate (ANPP) | Inorganic Phosphate (Pi) | ANPP competitively inhibits Pi binding in the dark with a Ki of 60 µM. nih.gov |

| Red Blood Cell Anion Exchanger | N-(4-azido-2-nitrophenyl)-2-aminoethylsulfonate (NAP-taurine) | Chloride | High chloride concentration decreases reversible and irreversible binding of the probe. nih.gov |

Investigating Protein-Protein Interactions and Complex Assembly

Beyond identifying single binding sites, azido-nitrophenyl derivatives are invaluable for mapping the interfaces between different proteins or subunits within a larger complex. As cross-linking agents, they can covalently trap transient interactions, allowing for the identification of contact regions.

Elucidation of Inter-subunit Contact Regions (e.g., Cytochrome c Oxidase, Myosin Subfragment-1)

Cytochrome c Oxidase: The interaction between cytochrome c and cytochrome c oxidase has been investigated using photoaffinity labeling. A derivative of cytochrome c containing a nitrophenylazido group was used to form a covalent complex with cytochrome c oxidase upon UV irradiation. nih.gov This experiment specifically identified that the lysine (B10760008) 13 derivative of cytochrome c cross-linked to Subunit II of the oxidase, pinpointing a key contact point between the two proteins. nih.gov In separate studies, azidophospholipids were used to determine which subunits of cytochrome c oxidase are in contact with the mitochondrial membrane, revealing that Subunits I, III, and VII were heavily labeled, while Subunit II was labeled to a lesser extent. nih.gov

Myosin Subfragment-1: The active site of skeletal myosin has been successfully mapped using an ADP analog, N-(4-azido-2-nitrophenyl)-2-aminoethyl diphosphate. This probe identified a specific tryptophan residue (Trp-130) as the major site of labeling within the myosin heavy chain. Another study used a different bifunctional crosslinker, N-succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate, to label tropomyosin and subsequently cross-link it to myosin subfragment-1, confirming their close proximity in the reconstituted thin filament.

Probing Conformational Dynamics and Allosteric Modulation

Photoaffinity labels can provide snapshots of proteins in different functional states, offering insights into the dynamic conformational changes that underlie their activity and allosteric regulation.

By selectively blocking one of the two active sites of prolyl 4-hydroxylase with the N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5 label, researchers could study the enzyme's kinetic properties. nih.gov This revealed that while an enzyme with one blocked site could still process short peptide substrates, its affinity for the long natural substrate, procollagen, was dramatically reduced. nih.gov This finding supported a processive mechanism where both active sites work in concert, demonstrating how labeling can be used to probe the functional dynamics of an enzyme. nih.gov

More broadly, photoaffinity probes can be designed to specifically recognize and capture a particular conformational state of a protein. For example, a novel photoaffinity probe was developed to selectively bind to and capture the active conformation of the cannabinoid CB2 receptor upon photoactivation. universiteitleiden.nl While this study used a diazirine-based probe, the principle illustrates the potential of designing this compound derivatives that could similarly trap specific functional states of target proteins, thereby elucidating the structural basis of their allosteric modulation and activation.

| Target Protein/Complex | Photoaffinity Probe/Method | Labeled Subunit(s)/Region | Insight Gained |

| Cytochrome c Oxidase | Arylazido-cytochrome c | Subunit II | Identified a direct contact point between cytochrome c and Subunit II. nih.gov |

| Cytochrome c Oxidase | Azidophospholipids | Subunits I, II, III, VII | Mapped the subunits interacting with the lipid bilayer. nih.gov |

| Myosin Subfragment-1 | N-(4-azido-2-nitrophenyl)-2-aminoethyl diphosphate | Trp-130 of the heavy chain | Pinpointed a key residue in the nucleotide-binding site. |

| Prolyl 4-Hydroxylase | N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5 | α-subunit | Blocking one active site revealed the enzyme's processive mechanism. nih.gov |

Characterization of Membrane Proteins and Transport Systems

Derivatives of this compound are invaluable for mapping the topology of membrane proteins. A prominent example is the use of N-(4-azido-2-nitrophenyl)-2-aminoethylsulfonate (NAP-taurine), a sulfonated derivative, to probe the structure of the human red blood cell anion exchange protein, Band 3. nih.gov Because of its hydrophilic nature, NAP-taurine cannot readily cross the cell membrane. When added to the outside of intact erythrocytes, it specifically labels domains of membrane proteins that are exposed to the extracellular environment.

In studies on Band 3, upon photolysis, NAP-taurine irreversibly binds to and inhibits the protein's anion exchange function. nih.gov By using proteolytic enzymes to digest the labeled protein and then identifying the radiolabeled fragments, researchers have been able to map specific parts of the polypeptide chain. For example, after treating intact, NAP-taurine-labeled cells with pronase, the label was found on a 65,000-dalton fragment of Band 3. Further treatment of isolated membranes (ghosts) with chymotrypsin (B1334515) localized the label to a 17,000-dalton transmembrane segment, demonstrating that this portion of the protein contains an externally accessible loop. nih.gov This approach provides direct evidence for the transmembrane disposition of specific protein segments.

The anion exchanger 1 (AE1), or Band 3, is a crucial protein in red blood cells, responsible for the rapid, electroneutral exchange of chloride and bicarbonate ions across the plasma membrane. wikipedia.org This function is vital for carbon dioxide transport in the blood. Photoaffinity labeling with NAP-taurine has been central to understanding the functional mechanism of this transporter. nih.govnih.gov

Studies have shown that NAP-taurine acts as an inhibitor of anion transport. In the dark, it binds reversibly to a "modifier site" on the external face of the Band 3 protein. nih.govnih.gov This binding is competitive with other transport inhibitors like stilbenedisulfonates, suggesting that their binding sites on a single Band 3 monomer are mutually exclusive. nih.gov Upon exposure to light, the reversible binding becomes a covalent, irreversible linkage, leading to permanent inhibition of transport. nih.gov The efficiency of this irreversible labeling is reduced by high concentrations of external chloride, indicating that the modifier site labeled by NAP-taurine is functionally linked to the anion transport pathway. nih.gov These findings have led to models where the modifier site is considered part of a gate that controls the transport channel. nih.gov

| Reagent | Target Protein | Key Finding | Reference |

| NAP-taurine | Band 3 (Anion Exchanger 1) | Irreversibly inhibits anion exchange by covalently labeling a 17,000-dalton transmembrane fragment. | nih.gov |

| NAP-taurine | Band 3 (Anion Exchanger 1) | Binding is competitive with stilbenedisulfonates, suggesting overlapping binding sites on a monomer. | nih.gov |

| NAP-taurine | Band 3 (Anion Exchanger 1) | A second, high-affinity binding site (Kd = 15 µM) was identified on the cytoplasmic side of the membrane. | nih.gov |

Development of Mechanistic Probes for Enzymatic Activities

This compound can be incorporated into substrate analogs to serve as photoaffinity labels for enzyme active sites. A clear example is its use in studying prolyl 4-hydroxylase, an enzyme essential for collagen synthesis. Researchers synthesized a peptide substrate analog, N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)₅, which was recognized and processed by the enzyme. nih.gov

In the dark, this compound acts as a good substrate for the enzyme. However, upon photolysis, it becomes a potent irreversible inhibitor. The light-induced inactivation is concentration-dependent and can be prevented if an excess of the normal peptide substrate, (Pro-Pro-Gly)₅, is present, demonstrating that the labeling occurs specifically at the peptide-binding site. nih.gov This dual functionality as both a substrate and an inhibitor makes such probes extremely useful for confirming the identity of a binding site and studying its role in catalysis.

The covalent adducts formed by photoaffinity labels provide a snapshot of the enzyme-substrate complex, offering deep mechanistic insights. In the case of prolyl 4-hydroxylase, labeling with N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)₅ specifically modified the α-subunit of the tetrameric (α₂β₂) enzyme. nih.gov Complete inactivation of the enzyme's ability to hydroxylate its peptide substrate required the covalent binding of two moles of the photoaffinity label per mole of the enzyme tetramer. nih.gov

Crucially, the labeling did not affect the binding of other substrates and cofactors, such as 2-oxoglutarate, O₂, Fe²⁺, and ascorbate. nih.gov This demonstrates that the covalently attached probe specifically blocks the peptide substrate binding site without disrupting other functional sites within the enzyme. The nitrene generated from the azido (B1232118) group reacts with amino acid residues in the immediate vicinity of the binding pocket, and subsequent analysis can identify these residues, providing a detailed map of the catalytic site. This information is fundamental to understanding how the enzyme recognizes its substrate and carries out its chemical transformation.

| Enzyme | Probe | Effect of Covalent Labeling | Mechanistic Insight | Reference |

| Prolyl 4-hydroxylase | N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)₅ | Irreversible inactivation of peptide hydroxylation. | Labeling of the α-subunit blocks the peptide binding site without affecting cofactor binding sites. | nih.gov |

Advanced Analytical and Computational Approaches in N 4 Azido 2 Nitrophenyl Glycine Research

Spectroscopic Analysis of Photolabeled Biomolecules

Spectroscopy is a cornerstone for analyzing the photolabeling process and the resulting products. It allows for real-time monitoring of the photoreaction and detailed structural elucidation of the covalent adducts formed between the photoprobe and its target biomolecule.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for monitoring the light-induced conversion of the aryl azide (B81097) group in N-(4-azido-2-nitrophenyl)glycine to the highly reactive nitrene. The photolysis process can be tracked by observing characteristic changes in the UV-Vis absorption spectrum. The parent azide compound typically exhibits a distinct absorption maximum, which diminishes upon exposure to UV light. researchgate.netfrontiersin.org Concurrently, new absorption bands may appear, corresponding to the transient nitrene intermediate or subsequent reaction products. researchgate.net

The progress of the photochemical reaction can be modeled, often following first-order kinetics, by measuring the decrease in absorbance at the azide's characteristic wavelength over time. researchgate.net This allows researchers to optimize irradiation times to ensure efficient activation of the photo-probe while minimizing potential photodamage to the target biomolecule. The specific absorption maxima are influenced by the molecular structure and the solvent environment.

Table 1: Representative UV-Vis Spectral Changes During Photolysis of an Aromatic Azide

| Species | Typical Absorption Maximum (λmax) | Observation During Photolysis |

|---|---|---|

| Aromatic Azide | ~250-350 nm | Absorbance decreases with UV exposure. researchgate.net |

| Nitrene Intermediate | Varies (often transient) | May be detectable as a new, short-lived absorption band. researchgate.net |

| Final Product (e.g., Azo derivative) | Varies | Appearance of new, stable absorption bands. researchgate.net |

Note: Specific wavelengths can vary based on the full molecular structure and solvent conditions.

Mass spectrometry (MS) is an indispensable tool for confirming covalent modification and identifying the precise location of labeling on a target protein. After photolabeling, the modified protein is typically isolated and subjected to enzymatic digestion (e.g., with trypsin) to generate a mixture of peptides. This peptide mixture is then analyzed by mass spectrometry.

By comparing the mass spectra of peptides from labeled and unlabeled samples, peptides that have been modified by the N-(4-azido-2-nitrophenyl)glycyl group can be identified by a characteristic mass shift. Tandem mass spectrometry (MS/MS) is then used to sequence the modified peptide, pinpointing the exact amino acid residue that has formed a covalent bond with the photoreactive probe. nih.gov

Furthermore, MS can be used to determine the stoichiometry of labeling—that is, how many molecules of the photo-probe are bound per molecule of the target protein. This is crucial for understanding the number of available binding sites. nih.govnih.gov For instance, studies have used this approach to demonstrate that 100% inactivation of an enzyme required the binding of two moles of a photoaffinity label per mole of the enzyme. nih.gov

Table 2: Common Mass Shifts in Mass Spectrometry from this compound Labeling

| Modification Event | Mass Change (Da) | Description |

|---|---|---|

| Covalent Adduct Formation | +221.06 | Mass added upon covalent reaction of the nitrene with an amino acid residue (C₁₀H₉N₃O₄). |

Note: The exact mass shift corresponds to the molecular formula of the nitrophenyl-glycyl moiety after loss of N₂ from the azide.

Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution structural information about biomolecular conjugates in solution. While the large size of protein-probe conjugates can be a challenge, modern NMR techniques can provide significant insights. nih.gov

Two-dimensional NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are particularly powerful. These experiments generate a "fingerprint" of the protein, with each peak corresponding to a specific amino acid residue. When this compound covalently binds to the protein, residues at or near the binding site experience a change in their local chemical environment. This results in chemical shift perturbations (changes in peak positions) in the HSQC spectrum.

By mapping these changes onto the known structure of the protein, the binding site can be identified. NMR can also be used to assess the structural integrity of the protein after labeling, ensuring that the covalent modification has not caused significant unfolding or global conformational changes. nih.gov This is critical for validating that the observed interaction is physiologically relevant.

Chromatographic Methods for Isolation and Quantification of Labeled Products

Chromatography is essential for the purification and quantification of photolabeled biomolecules, separating them from a complex mixture of unreacted components and reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used to purify photolabeled proteins and peptides. hplc.eu Reversed-phase HPLC (RP-HPLC) is particularly effective, separating molecules based on their hydrophobicity. hplc.eunih.gov

In a typical workflow, the reaction mixture following photolysis is injected onto an RP-HPLC column (e.g., a C18 column). A gradient of increasing organic solvent (like acetonitrile) in the mobile phase is used to elute the components. hplc.eu The unreacted, relatively small and often hydrophobic photo-probe elutes separately from the larger, less hydrophobic protein or peptide. The covalently labeled protein will typically have a slightly different retention time than the unlabeled protein due to the addition of the N-(4-azido-2-nitrophenyl)glycyl group, allowing for their separation. hplc.eu Fractions are collected and the presence of the desired product is confirmed by other methods, such as mass spectrometry.

Table 3: Typical Parameters for RP-HPLC Purification of Labeled Peptides

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 or C8 silica-based, wide-pore (~300 Å) | Stationary phase for separation based on hydrophobicity. Wide pores are optimal for large molecules like proteins. hplc.eu |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Aqueous phase; TFA acts as an ion-pairing agent to improve peak shape. hplc.eu |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Organic phase for eluting bound components. |

| Gradient | Linear gradient of increasing Mobile Phase B | Progressively increases eluent strength to separate molecules with varying hydrophobicities. |

| Detection | UV detector at 214 nm (peptide backbone) and/or a wavelength specific to the nitrophenyl group | To monitor the elution of peptides and identify fractions containing the labeled product. |

For maximum resolution and sensitivity, HPLC is often coupled directly to a mass spectrometer, a technique known as LC-MS. Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes than traditional HPLC, resulting in significantly higher resolution, improved peak capacity, and faster analysis times.

When combined with tandem mass spectrometry (UHPLC-MS/MS), this method becomes a powerful platform for both identifying and quantifying labeled products, even at very low concentrations in complex biological matrices. nih.gov As the UHPLC separates the peptides from a digested protein sample, they are ionized and enter the mass spectrometer. The instrument can be programmed to perform a full scan to measure the masses of all eluting peptides and then select specific parent ions (e.g., those with the expected mass shift of the label) for fragmentation (MS/MS) to confirm their sequence. This provides unambiguous identification of the labeled peptide and the site of modification.

Computational Chemistry for Understanding Photoreactivity and Interactions

Computational chemistry has emerged as an indispensable tool in the study of photoaffinity labels like this compound. These methods provide a molecular-level understanding of the complex photochemical events and subsequent interactions with biological macromolecules. By simulating the behavior of this photoaffinity probe, researchers can gain insights that are often difficult to obtain through experimental methods alone.

Quantum Mechanical Studies of Azide Photodecomposition and Nitrene Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the initial steps of photoaffinity labeling: the light-induced decomposition of the azide group and the electronic nature of the resulting nitrene.

The photodecomposition of aryl azides, including nitrophenyl azides, is a complex process that can proceed through different electronic states. osti.gov Upon absorption of UV light, the this compound molecule is promoted to an excited singlet state. From this state, it can undergo nitrogen extrusion to form a highly reactive singlet nitrene. researchgate.netnih.gov Alternatively, intersystem crossing can lead to a triplet excited state of the azide, which can then form a triplet nitrene. osti.gov

QM studies, often employing methods like Density Functional Theory (DFT) and multiconfigurational approaches (CASSCF/CASPT2), are used to map the potential energy surfaces of these reactions. acs.orgrsc.org These calculations help to determine the energy barriers for N2 extrusion from both singlet and triplet states and to characterize the geometry and electronic structure of the transient nitrene intermediates. For instance, theoretical studies on related nitrophenyl azides have elucidated the influence of the nitro group on the photodecomposition pathway. dntb.gov.uaacs.org The powerful electron-withdrawing nature of the nitro group significantly influences the electronic structure and reactivity of the generated nitrene. purdue.edu

The reactivity of the generated nitrene is also a key area of investigation for QM methods. Singlet nitrenes are known to undergo a variety of reactions, including insertion into C-H and N-H bonds, as well as addition to double bonds. researchgate.net Triplet nitrenes, on the other hand, typically react via hydrogen abstraction. purdue.edu QM calculations can model the transition states for these different reaction pathways, providing insights into the likely products of the labeling reaction. For example, calculations can predict the activation energies for nitrene insertion into different types of amino acid side chains, helping to rationalize the observed labeling patterns in proteins.

Table 1: Comparison of Theoretical Methods in Nitrene Research

| Computational Method | Application in Nitrene Photochemistry | Key Insights Provided |

| Density Functional Theory (DFT) | Calculation of ground and excited state energies, geometry optimization of intermediates and transition states. | Reaction pathways, activation barriers for N2 extrusion and nitrene insertion. dntb.gov.ua |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra, investigation of excited state properties. | Prediction of excitation energies, characterization of singlet and triplet excited states. nih.gov |

| CASSCF/CASPT2 | Accurate description of multiconfigurational electronic states involved in bond breaking/formation. | Detailed potential energy surfaces for photodecomposition, understanding of spin-forbidden processes. rsc.org |

Molecular Docking and Dynamics Simulations of Labeled Protein-Ligand Complexes

Once the reactive nitrene is formed, it covalently attaches to a target macromolecule. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to study the resulting labeled protein-ligand complexes. youtube.comyoutube.com

Molecular Docking is used to predict the preferred binding orientation of the this compound probe within a protein's binding site before the photoactivation step. jomardpublishing.com This provides a static picture of the initial non-covalent interactions that position the photolabel for subsequent covalent bond formation. Docking algorithms score different poses based on factors like shape complementarity and intermolecular forces, identifying the most probable binding modes.

Molecular Dynamics (MD) Simulations provide a dynamic view of the system, capturing the flexibility of both the protein and the covalently attached label. nih.gov Starting from a docked pose or a model of the covalently modified protein, MD simulations solve Newton's equations of motion for all atoms in the system over time. This allows researchers to observe conformational changes in the protein upon labeling, the stability of the newly formed covalent bond, and the network of interactions that stabilize the complex. biorxiv.org MD simulations can reveal how the label perturbs the local protein environment and can help to rationalize the functional consequences of the labeling event. For example, simulations can show whether the label induces a conformational change that activates or inhibits the protein.

These simulations can be computationally intensive, but they offer invaluable insights into the dynamic nature of protein-ligand interactions that are not accessible from static crystal structures. nih.gov

Prediction of Labeling Sites and Efficiency within Target Macromolecules

A significant challenge in photoaffinity labeling is to identify the precise amino acid residues that are modified by the photogenerated nitrene. Computational methods are increasingly being used to predict these labeling sites, guiding the design of experiments and aiding in the interpretation of mass spectrometry data. nih.govresearchgate.net

The prediction of labeling sites often involves a combination of the computational techniques described above. The process typically starts with molecular docking to identify the most likely binding poses of the photoaffinity probe. jomardpublishing.com For each pose, the distance and orientation of the azide group relative to nearby amino acid residues are analyzed. Residues within a certain "labeling radius" of the azide are considered potential targets.

More sophisticated approaches use MD simulations to sample a range of protein-probe conformations, providing a more dynamic picture of which residues come into close contact with the reactive group. nih.gov Following the simulation, the reactivity of the potential target residues can be assessed. This can be done by considering the intrinsic reactivity of different amino acid side chains towards nitrenes (e.g., C-H bonds in aliphatic residues, N-H bonds in lysine (B10760008), aromatic rings in tyrosine).

Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed to model the nitrene insertion reaction for specific residues within the protein environment. In a QM/MM calculation, the reactive site (the nitrene and the target amino acid) is treated with a high level of quantum mechanical theory, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. This allows for the calculation of activation energies for labeling at different sites, providing a quantitative prediction of labeling efficiency.

Recently, machine learning and deep learning approaches have also been developed to predict post-translational modification sites on proteins, including nitration, which shares some chemical similarities with nitrene insertion. nih.govresearchgate.netnih.gov These methods are trained on large datasets of known modification sites and can learn complex patterns from the protein sequence and structural features to predict new sites. osti.gov While not yet specifically tailored for this compound, these approaches hold promise for the future of predicting photoaffinity labeling outcomes.

Table 2: Computational Workflow for Predicting Labeling Sites

| Step | Computational Method | Purpose |

| 1. Initial Binding Pose | Molecular Docking | Predict the non-covalent binding mode of the probe. mdpi.com |

| 2. Conformational Sampling | Molecular Dynamics (MD) Simulation | Explore the dynamic interactions between the probe and the protein. ucl.ac.uk |

| 3. Identification of Potential Sites | Proximity Analysis | Identify amino acid residues near the azide group. |

| 4. Reactivity Assessment | QM/MM Calculations | Calculate activation energies for nitrene insertion into specific residues. mdpi.com |

| 5. Efficiency Prediction | Machine Learning/Statistical Analysis | Rank potential labeling sites based on a combination of factors. researchgate.net |

Future Directions and Emerging Research Frontiers for N 4 Azido 2 Nitrophenyl Glycine Derivatives

Design of Next-Generation Photoaffinity Probes with Tunable Reactivity and Selectivity

A primary focus of future research is the rational design of N3-NPG-based photoaffinity probes with enhanced and tunable properties. The core N-(4-azido-2-nitrophenyl) moiety provides a robust scaffold for photo-induced crosslinking; however, subtle modifications to this structure can lead to significant improvements in performance.

One promising avenue is the introduction of electron-withdrawing or -donating groups to the phenyl ring to modulate the reactivity of the generated nitrene. By fine-tuning the electronic properties of the aryl azide (B81097), it is possible to control the lifetime and insertion preferences of the reactive intermediate, potentially leading to higher crosslinking efficiency and reduced non-specific labeling. For instance, the incorporation of fluorine atoms can enhance the reactivity of the photogenerated nitrene.

Furthermore, the glycine (B1666218) portion of N3-NPG offers a convenient attachment point for various linker chemistries. The development of a diverse library of linkers with varying lengths, flexibilities, and polarities will allow for the optimization of probes for specific biological targets. This modular design approach enables the creation of probes that can access different regions of a protein's binding pocket or interact with specific microenvironments.

An example of a tailored photoaffinity probe is the use of N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5 to label the peptide binding sites of prolyl 4-hydroxylase jst.go.jp. This demonstrates the principle of attaching a specific recognition motif to the N3-NPG core to direct the probe to a particular protein of interest.

Future probes may also incorporate environmentally sensitive fluorophores that report on the polarity of their binding site, providing additional information about the target protein's environment. The design of such "smart" probes will offer deeper insights into the nature of biomolecular interactions.

Table 1: Strategies for Tuning Photoaffinity Probe Properties

| Property | Design Strategy | Desired Outcome |

| Reactivity | Introduction of electron-withdrawing groups (e.g., halogens) to the phenyl ring. | Increased reactivity of the photogenerated nitrene, leading to higher crosslinking efficiency. |

| Selectivity | Conjugation of high-affinity ligands or peptide sequences to the glycine moiety. | Targeted delivery of the probe to a specific protein or protein family. |

| Solubility | Incorporation of polar functional groups (e.g., polyethylene glycol) into the linker. | Improved biocompatibility and reduced non-specific aggregation in aqueous environments. |

| Reporter Function | Integration of solvatochromic or activatable fluorophores. | Real-time monitoring of binding events and characterization of the local binding environment. |

Integration with Chemical Proteomics for Global Target Identification

The integration of N3-NPG-based probes with advanced chemical proteomics workflows represents a powerful strategy for the unbiased, global identification of protein targets in complex biological systems. nih.govnih.gov This approach typically involves the design of a trifunctional probe containing the N3-NPG photoreactive group, a recognition element, and a bioorthogonal handle, such as an alkyne or a strained alkene.

The general workflow for such an experiment is as follows:

Probe Incubation: The N3-NPG derivative is introduced to live cells or cell lysates, where it interacts with its target protein(s).

Photocrosslinking: Upon UV irradiation, the aryl azide group forms a reactive nitrene that covalently crosslinks the probe to its binding partner(s).

Lysis and Bioorthogonal Ligation: The cells are lysed, and the captured protein-probe complexes are tagged with a reporter molecule (e.g., biotin (B1667282), fluorescent dye) via a bioorthogonal "click" reaction.

Enrichment and Identification: Biotin-tagged proteins are enriched using streptavidin affinity chromatography, digested into peptides, and identified by mass spectrometry.

This strategy allows for the identification of direct targets of a small molecule or peptide of interest in a native biological context. The use of quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can further enhance the confidence in target identification by distinguishing specific interactors from non-specific background proteins.

Future developments in this area will likely focus on improving the efficiency of each step in the workflow. This includes the development of more efficient and biocompatible click reactions and the use of novel enrichment strategies to isolate low-abundance target proteins. Furthermore, the application of these probes in living organisms will provide a more accurate picture of protein-ligand interactions in a physiological setting.

Development of Multi-Functional Probes for Orthogonal Labeling and Imaging

A significant emerging trend is the development of multi-functional probes that enable multiple downstream applications from a single experiment. nih.gov By incorporating different functional moieties into the N3-NPG scaffold, researchers can create probes for simultaneous imaging, target identification, and mechanistic studies.

For example, a probe could be designed with:

An N-(4-azido-2-nitrophenyl)glycine core for photo-crosslinking.

A fluorophore for in-cell imaging and localization studies.

An alkyne handle for bioorthogonal ligation to a biotin tag for subsequent affinity purification and mass spectrometry-based identification.

A cleavable linker that allows for the release of the captured protein from the affinity resin under mild conditions.

This multi-pronged approach provides a more comprehensive understanding of a biomolecule's function. For instance, researchers could first visualize the subcellular localization of a target protein using fluorescence microscopy and then proceed to identify the protein and its interacting partners from the same sample.

The development of dual-modal imaging probes, such as those combining fluorescence and positron emission tomography (PET), is another exciting frontier. ccspublishing.org.cn An N3-NPG derivative could be functionalized with both a near-infrared (NIR) dye for high-resolution imaging in tissues and a chelator for radiolabeling with a PET isotope for whole-body imaging.

Table 2: Components of a Multi-Functional N3-NPG Probe

| Component | Function | Example |

| Photoreactive Group | Covalent crosslinking to target protein. | N-(4-azido-2-nitrophenyl) |

| Recognition Moiety | Directs the probe to a specific target. | Small molecule ligand, peptide, or glycan. |

| Imaging Reporter | Visualization of probe localization. | Fluorescein, Rhodamine, or a near-infrared dye. |

| Bioorthogonal Handle | Post-crosslinking modification. | Terminal alkyne, azide, or strained alkene. |

| Affinity Tag | Enrichment of probe-protein complexes. | Biotin. |

| Cleavable Linker | Release of captured proteins. | Disulfide bond, ester, or photocleavable linker. |

Application in High-Throughput Screening for Novel Biomolecular Interactions

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid screening of large compound libraries to identify molecules with a desired biological activity. nih.gov N3-NPG-based photoaffinity probes are poised to play a crucial role in the validation and deconvolution of hits from HTS campaigns.

One potential application is in the development of competitive binding assays. In this format, a library of compounds is screened for their ability to displace a fluorescently labeled N3-NPG probe from its target protein. A decrease in the fluorescence signal associated with the protein would indicate a successful "hit." This approach can be adapted to a high-throughput format using microplate-based readers.

Furthermore, N3-NPG derivatives can be used to create focused libraries of photoaffinity probes to screen for novel protein-protein or protein-small molecule interactions. For example, a library of N3-NPG-conjugated peptides could be used to identify new binding partners for a protein of interest. Hits from such a screen could be rapidly identified by mass spectrometry.

The integration of photoaffinity labeling with other HTS technologies, such as DNA-encoded libraries, also holds great promise. In this approach, each member of a vast library of compounds is attached to a unique DNA barcode. After incubating the library with a protein target and performing photocrosslinking with an N3-NPG-based reagent, the DNA barcodes of the hit compounds can be amplified and identified by sequencing.

Future research in this area will likely focus on the miniaturization and automation of these assays to increase throughput and reduce costs. The development of novel detection methods, such as label-free biosensors, will also enhance the utility of N3-NPG probes in HTS applications. researchgate.net

Q & A

Q. What are the established synthetic routes for N-(4-Azido-2-nitrophenyl)glycine, and how is its purity validated?

The synthesis typically involves introducing the azido group into a nitro-substituted aromatic precursor, followed by glycine conjugation via amide bond formation. Key steps include diazotization and azide substitution under controlled conditions to avoid premature photolysis. Purity is validated using reverse-phase HPLC (≥95% purity) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Mass spectrometry (MS) is critical for verifying molecular weight (e.g., ESI-MS m/z calculated for C₈H₇N₅O₄: [M+H]⁺ 253.04) .

Q. What stability protocols are essential for handling this compound in laboratory settings?

The compound is light-sensitive due to the aryl azide moiety, requiring storage in amber vials at –20°C under inert gas (e.g., argon). Decomposition risks include nitrene formation upon accidental UV exposure. Stability in aqueous buffers (e.g., PBS) should be monitored via UV-Vis spectroscopy (absorbance peaks at 260 nm and 480 nm for nitro and azide groups) .

Advanced Research Questions

Q. How is this compound employed as a photoaffinity probe to study protein-ligand interactions?

Upon UV irradiation (λ = 300–365 nm), the azide group generates reactive nitrene intermediates, enabling covalent cross-linking with proximal amino acid residues (e.g., lysine, cysteine). This technique is pivotal for mapping binding sites in membrane proteins or transient complexes. For example, it has been used to label anion transporter band 3 in erythrocytes, irreversibly inhibiting chloride exchange .

Q. What experimental parameters influence cross-linking efficiency, and how can they be optimized?

Efficiency depends on:

- UV wavelength and duration : Shorter wavelengths (300–320 nm) minimize protein damage while ensuring nitrene activation.

- Concentration : 10–100 µM probe concentrations balance specificity and nonspecific binding.

- Quenchers : Additives like glutathione (1–5 mM) reduce background reactivity. Validation via SDS-PAGE and Western blotting is recommended to confirm target modification .

Q. How can contradictory cross-linking data across protein systems be resolved?

Discrepancies often arise from variations in local protein environments (e.g., steric hindrance, redox conditions). Mitigation strategies include:

- Competitive binding assays : Co-incubation with non-photoactivatable analogs to confirm site specificity.

- Tandem MS/MS analysis : To distinguish direct cross-links from nonspecific adducts.

- Buffer optimization : Adjusting pH (6.5–8.0) and ionic strength to mimic physiological conditions .

Q. What analytical workflows are recommended for identifying cross-linked residues?

A robust workflow involves:

- Proteolytic digestion : Trypsin or chymotrypsin to generate peptides.

- Affinity purification : Streptavidin pull-down for biotinylated derivatives.

- LC-MS/MS : High-resolution mass spectrometry (e.g., Orbitrap) with collision-induced dissociation (CID) to map cross-linked peptides. Software tools like XlinkX or pLink2 are essential for data analysis .

Key Methodological Recommendations

- Photolysis control : Always include dark controls to distinguish specific cross-linking from nonspecific reactions.

- Quantitative analysis : Use isotopic labeling (e.g., SILAC) for comparative studies in complex mixtures.

- Ethical considerations : Adhere to biosafety protocols when handling reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.